molecular formula C18H17N3O5S B2971326 4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920361-01-9

4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2971326
CAS No.: 920361-01-9
M. Wt: 387.41
InChI Key: DFKDYXGLVCJAKL-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920361-01-9) is a synthetic organic compound with a molecular formula of C18H17N3O5S and a molecular weight of 387.41 g/mol . This reagent features a complex structure that incorporates multiple pharmacologically relevant motifs, including a benzenesulfonamide group, an acetyl substituent, and a furan-pyridazine heterocyclic system linked via an ethoxyethyl chain . The presence of these distinct fragments, particularly the sulfonamide and the nitrogen-rich pyridazine ring, suggests potential for diverse biochemical interactions and makes it a valuable scaffold in medicinal chemistry research . Pyridazine and sulfonamide derivatives are well-known for their broad spectrum of biological activities and are frequently explored in drug discovery projects . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules. It also serves as a crucial reference standard in analytical studies and a core structural template for investigating structure-activity relationships (SAR) in various therapeutic areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-12-26-18-9-8-16(20-21-18)17-3-2-11-25-17/h2-9,11,19H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKDYXGLVCJAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core
4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (Target Compound) Not explicitly stated Estimated ~430 Furan-2-yl, pyridazin-3-yl, ethyloxy linker Pyridazine
4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide C21H19N5O4S 437.5 Phenyl, triazolo[4,3-b]pyridazin-6-yl, ethyloxy linker Triazolo-pyridazine
4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide C22H23F3N4O3 413.4 Cyclopropyl, trifluoromethyl, pyrimidin-2-yl Pyrimidine
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Not explicitly stated Not provided Anilinopyridine, methylbenzenesulfonamide Pyridine

Key Observations :

  • Heterocyclic Core: The target compound’s pyridazine core differs from the triazolo-pyridazine and pyrimidine cores in analogs.
  • Substituent Effects : The furan-2-yl group in the target compound introduces oxygen-based hydrogen bonding capacity, contrasting with the phenyl group in (increasing lipophilicity) and the trifluoromethyl group in (electron-withdrawing, enhancing membrane permeability).

Pharmacological Potential

  • Target Compound : The furan-pyridazine combination may optimize interactions with hydrophobic enzyme pockets while maintaining solubility via the sulfonamide and acetyl groups.
  • Triazolo-pyridazine Analog : The fused triazole ring could improve metabolic stability compared to furan, a feature critical for prolonged drug action.
  • Pyrimidine Analog : The trifluoromethyl group is associated with enhanced bioavailability and resistance to oxidative metabolism, common in CNS-targeting agents .

Research Implications and Limitations

While structural analogs exhibit promising features (e.g., metabolic stability in , bioavailability in ), the target compound’s furan-pyridazine system remains underexplored. Current evidence lacks data on solubility, melting points, and explicit bioactivity, necessitating further experimental validation.

Q & A

Q. Why might NMR data for analogous sulfonamides show variability in chemical shifts, and how should this be interpreted?

  • Methodological Answer : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomerism (e.g., enol-keto forms in pyridazine derivatives) cause shift variations. Use heteronuclear correlation (HSQC) experiments to resolve ambiguities, as demonstrated in .

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